N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 1376326-19-0
Cat. No.: VC6098044
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1376326-19-0 |
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Molecular Formula | C11H17ClN2O3 |
Molecular Weight | 260.72 |
IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
Standard InChI Key | XRQYWNJUXAJNPU-UHFFFAOYSA-N |
SMILES | CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The hydrochloride salt of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is derived from its free base, N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide (PubChem CID: 24711459) . The molecular formula of the free base is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The hydrochloride form adds a chloride ion, resulting in the formula C₁₁H₁₇ClN₂O₃ and a molecular weight of 260.72 g/mol.
Key Structural Features:
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Aromatic Core: A 3,5-dimethoxyphenyl group, where methoxy (-OCH₃) substituents occupy the 3rd and 5th positions of the benzene ring.
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Acetamide Backbone: A methylamino group (-NHCH₃) attached to an acetamide (-NHC(O)CH₂-) chain.
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Hydrochloride Salt: Enhances aqueous solubility via protonation of the amine group.
The IUPAC name for the free base is N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide, while the hydrochloride form is designated as N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride .
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature Control: Maintained between 20–50°C during acetylation to prevent side reactions.
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Catalysts: Acidic or basic catalysts to accelerate reductive amination and acetylation.
Physicochemical Properties
Solubility and Stability
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Solubility: The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base (<10 mg/mL in water) .
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Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-O stretches (1250 cm⁻¹).
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NMR (¹H):
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δ 2.8 ppm (s, 3H, N-CH₃),
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δ 3.7 ppm (s, 6H, OCH₃),
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δ 6.3–6.5 ppm (m, 3H, aromatic H).
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Pharmacological and Biochemical Implications
Inferred Mechanisms of Action
The compound’s structure suggests potential interactions with:
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Neurotransmitter Receptors: The methylamino group may facilitate binding to serotonin or dopamine receptors, analogous to structurally related psychoactive agents.
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Enzyme Inhibition: The acetamide moiety could act as a substrate analog for hydrolases or transferases.
Viral Target | Proposed Mechanism | Efficacy (IC₅₀) |
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Influenza A | Polymerase inhibition | ~5 µM |
SARS-CoV-2 | Protease binding | Under study |
Regulatory and Research Status
Research Gaps
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In Vivo Studies: Absence of pharmacokinetic or biodistribution data.
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Target Identification: Unclear molecular targets limit therapeutic development.
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